n-Butylethylenediamine chemical properties and structure
n-Butylethylenediamine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of n-Butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for n-Butylethylenediamine. The information is intended to support research, development, and application activities involving this versatile diamine.
Chemical Structure and Identification
n-Butylethylenediamine, also known as N'-butylethane-1,2-diamine, is a primary and secondary amine with the molecular formula C6H16N2.[1][2] Its structure consists of a butyl group attached to one of the nitrogen atoms of an ethylenediamine backbone.
Key Identifiers:
Physicochemical Properties
The following table summarizes the key physicochemical properties of n-Butylethylenediamine.
| Property | Value | Reference |
| Molecular Weight | 116.20 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 171-172 °C | [4] |
| Density | 0.836 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.443 | [4] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [4] |
| Solubility | Soluble in water and common organic solvents. |
Experimental Protocols
Synthesis of n-Butylethylenediamine via Reductive Amination
This protocol describes a common method for the synthesis of n-Butylethylenediamine through the reductive amination of butyraldehyde with ethylenediamine. Reductive amination is a versatile method for forming carbon-nitrogen bonds.[5]
Materials:
-
Butyraldehyde
-
Ethylenediamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add butyraldehyde (1.0 equivalent).
-
Dissolve the butyraldehyde in anhydrous DCE (approximately 5 mL per mmol of butyraldehyde).
-
Add ethylenediamine (1.0-1.2 equivalents) to the solution, followed by the addition of glacial acetic acid (1.0 equivalent).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in a single portion. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to afford pure n-Butylethylenediamine.
Analysis by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of n-Butylethylenediamine purity using gas chromatography with a flame ionization detector (GC-FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 20 mg of the n-Butylethylenediamine sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane.
-
Vortex the solution to ensure it is homogeneous.
Data Analysis: The purity of n-Butylethylenediamine is determined by the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis of n-Butylethylenediamine via reductive amination.
Caption: Reductive amination synthesis of n-Butylethylenediamine.
